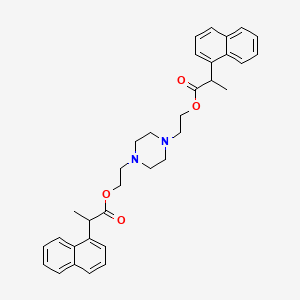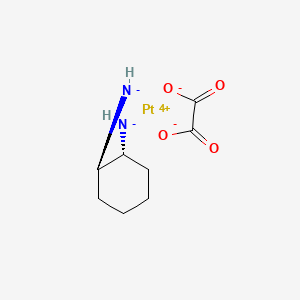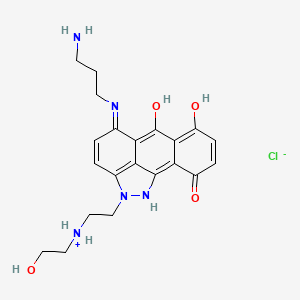
Nafiverine
Übersicht
Beschreibung
Nafiverin ist eine chemische Verbindung mit der Summenformel C34H38N2O4 und einem Molekulargewicht von 538,68 g/mol . Es ist bekannt für seine krampflösenden Eigenschaften, d.h. es wird zur Linderung von Muskelkrämpfen eingesetzt . Nafiverin wird oft intramuskulär oder intravenös verabreicht, und seine Wirksamkeit in diesen Formen ist vergleichbar .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Nafiverin umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter kontrollierten Bedingungen. Die spezifischen Synthesewege und Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht allgemein veröffentlicht. Generelle Syntheseverfahren für ähnliche Verbindungen umfassen oft mehrstufige organische Synthesen, einschließlich Kondensationsreaktionen, Cyclisierungen und Reinigungsschritten.
Industrielle Produktionsmethoden
Die industrielle Produktion von Nafiverin erfolgt in der Regel durch großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren kann die Verwendung von automatisierten Reaktoren, Durchflussanlagen und strengen Qualitätskontrollmaßnahmen umfassen, um Nafiverin im Kilogrammbereich zu produzieren .
Chemische Reaktionsanalyse
Reaktionstypen
Nafiverin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Nafiverin kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können Nafiverin in reduzierte Formen mit unterschiedlichen pharmakologischen Eigenschaften umwandeln.
Substitution: Nafiverin kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu ermöglichen. Die Bedingungen für diese Reaktionen umfassen in der Regel kontrollierte Temperaturen, Drücke und pH-Werte, um die gewünschten Produkte zu erhalten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Formen von Nafiverin führen kann. Substitutionsreaktionen können zu Nafiverin-Derivaten mit unterschiedlichen funktionellen Gruppen führen.
Analyse Chemischer Reaktionen
Types of Reactions
Nafiverine can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different pharmacological properties.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound. Substitution reactions can result in this compound derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Nafiverin hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung bei der Untersuchung von Reaktionsmechanismen und der Entwicklung neuer Syntheseverfahren verwendet.
Biologie: Untersucht man seine Auswirkungen auf Muskelzellen und seine mögliche Verwendung bei der Behandlung von muskelbedingten Erkrankungen.
Medizin: Erforscht man seine krampflösenden Eigenschaften und mögliche therapeutische Anwendungen bei Erkrankungen mit Muskelkrämpfen.
Wirkmechanismus
Nafiverin entfaltet seine Wirkung durch die gezielte Beeinflussung spezifischer molekularer Pfade, die an der Muskelkontraktion beteiligt sind. Es interagiert mit Rezeptoren auf Muskelzellen, was zu einer Hemmung des Calciumioneneinstroms führt, der für die Muskelkontraktion unerlässlich ist. Dies führt zur Entspannung der Muskelfasern und zur Linderung von Krämpfen .
Wirkmechanismus
Nafiverine exerts its effects by targeting specific molecular pathways involved in muscle contraction. It interacts with receptors on muscle cells, leading to the inhibition of calcium ion influx, which is essential for muscle contraction. This results in the relaxation of muscle fibers and relief from spasms .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Papaverin: Eine weitere krampflösende Verbindung mit einem ähnlichen Wirkmechanismus.
Drotaverin: Bekannt für seine muskelentspannenden Eigenschaften und wird in ähnlichen therapeutischen Anwendungen eingesetzt.
Mebeverin: Wird zur Behandlung des Reizdarmsyndroms und anderer Magen-Darm-Erkrankungen eingesetzt.
Einzigartigkeit von Nafiverin
Nafiverin ist einzigartig durch seine spezifische molekulare Struktur, die ein besonderes pharmakologisches Profil bietet. Seine Wirksamkeit sowohl in intramuskulärer als auch in intravenöser Form unterscheidet es von einigen anderen krampflösenden Verbindungen .
Eigenschaften
IUPAC Name |
2-[4-[2-(2-naphthalen-1-ylpropanoyloxy)ethyl]piperazin-1-yl]ethyl 2-naphthalen-1-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N2O4/c1-25(29-15-7-11-27-9-3-5-13-31(27)29)33(37)39-23-21-35-17-19-36(20-18-35)22-24-40-34(38)26(2)30-16-8-12-28-10-4-6-14-32(28)30/h3-16,25-26H,17-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFQARCCMWUSQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)C(=O)OCCN3CCN(CC3)CCOC(=O)C(C)C4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5051-16-1 (di-hydrochloride) | |
| Record name | Nafiverine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005061223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10863486 | |
| Record name | 1,4-Piperazinediethanol alpha-methyl-1-naphthaleneacetate ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5061-22-3 | |
| Record name | 1,1′-(1,4-Piperazinediyldi-2,1-ethanediyl) bis(α-methyl-1-naphthaleneacetate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5061-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nafiverine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005061223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Piperazinediethanol alpha-methyl-1-naphthaleneacetate ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nafiverine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAFIVERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLT400RC9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















